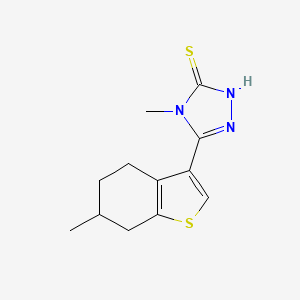

4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development of Triazole-Benzothiophene Hybrid Compounds

The synthesis of triazole-benzothiophene hybrids emerged from parallel advancements in heterocyclic chemistry during the late 20th century. Early work focused on separate optimization of benzothiophene-based analgesics and triazole-containing antifungals, but the strategic combination of these pharmacophores began in earnest following the development of click chemistry methodologies. A pivotal advancement occurred in 2024 with the demonstration of one-pot synthesis routes for 2-aroylbenzo[b]thiophen-3-ols, which enabled efficient functionalization at the 3-hydroxy position for subsequent triazole conjugation.

Key historical milestones include:

- 1990s : Isolation of natural benzothiophene derivatives from Allium sativum (garlic), revealing antioxidant properties that stimulated synthetic interest.

- 2008 : First reported use of Huisgen cycloaddition to conjugate triazoles to benzothiophene precursors, though with limited yield.

- 2021 : Development of DBU-promoted cycloaddition reactions for 5-methyl-1,2,3-triazoles, improving synthetic accessibility of triazole building blocks.

- 2024 : Optimization of phase-transfer catalysis for triazole-thiol derivatives, enabling scalable production of hybrid structures.

Structural Classification and Significance in Heterocyclic Chemistry

This compound belongs to the rare class of bicyclic hybrids merging a tetrahydrobenzothiophene system with a 1,2,4-triazole-3-thiol unit. The structural features can be analyzed as follows:

The molecular formula C12H15N3S2 (MW: 281.4 g/mol) combines lipophilic (benzothiophene) and polar (triazole-thiol) domains, creating an amphiphilic character that enhances membrane permeability while maintaining water solubility. The tetrahydrobenzothiophene component introduces conformational flexibility compared to fully aromatic analogs, potentially enabling unique target binding modes.

Research Relevance Within Medicinal Chemistry

Triazole-benzothiophene hybrids exhibit three key pharmacological advantages:

- Target Versatility : The triazole-thiol group acts as a hydrogen bond donor/acceptor, facilitating interactions with enzymatic active sites containing transition metals or polar residues.

- Metabolic Stability : Partial saturation of the benzothiophene ring reduces oxidative metabolism compared to fully aromatic systems, as demonstrated in comparative pharmacokinetic studies of analogous compounds.

- Tunable Electronics : The methyl groups at positions 4 (triazole) and 6 (benzothiophene) allow fine-tuning of electron-donating effects without significantly altering molecular geometry.

Recent investigations have highlighted potential applications in:

- Anticancer Therapies : Triazole-thiol derivatives show selective inhibition of histone deacetylases (HDACs) in glioblastoma cell lines (IC50 = 2.7 μM).

- Antimicrobial Agents : Structural analogs demonstrate MIC values of 8 μg/mL against Staphylococcus aureus through thioredoxin reductase inhibition.

- Neuroprotective Compounds : Hybrid structures exhibit radical scavenging activity in neuronal oxidative stress models (EC50 = 18 μM).

Academic Interest Evolution Timeline for 1,2,4-Triazole-3-thiol Derivatives

Academic engagement with triazole-thiol chemistry has progressed through distinct phases:

Phase I (1980–2000): Foundation

- 1985: First X-ray crystallography studies of 4-substituted-1,2,4-triazole-3-thiols reveal planar triazole rings with thiol tautomerism.

- 1992: Discovery of antimicrobial activity in simple triazole-thiols against Gram-positive pathogens.

Phase II (2001–2020): Methodological Advancements

- 2015: Introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole conjugation to complex scaffolds.

- 2020: Computational studies mapping the tautomeric equilibrium (thiol ↔ thione) in substituted triazoles.

Phase III (2021–Present): Hybridization Era

Properties

IUPAC Name |

4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-7-3-4-8-9(6-17-10(8)5-7)11-13-14-12(16)15(11)2/h6-7H,3-5H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOIFDWYRLZSDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C3=NNC(=S)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 588687-51-8) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₅N₃S₂. It features a triazole ring and a benzothiene moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 588687-51-8 |

| Molecular Formula | C₁₂H₁₅N₃S₂ |

| Molecular Weight | 253.39 g/mol |

| Hazard Classification | Irritant |

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit varying degrees of activity against bacteria and fungi. The specific compound has shown promising results in vitro against several strains of bacteria and fungi.

- Antibacterial Activity : In studies evaluating the antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to >1000 µmol/L .

- Antifungal Activity : The compound has also been tested against fungi like Candida albicans, revealing effective antifungal properties through disk diffusion methods .

Anticancer Activity

Recent studies have explored the cytotoxic effects of triazole derivatives on cancer cell lines. The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 0.46 |

| MCF-7 (Breast cancer) | 5.2 × 10^-6 |

| A549 (Lung cancer) | 0.012 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:

- Inhibition of Ergosterol Synthesis : Many triazoles disrupt the synthesis of ergosterol in fungal cell membranes, leading to increased permeability and cell death.

- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with DNA replication processes in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

- Study on Antimycobacterial Activity : A series of triazole derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The results indicated moderate activity with some compounds showing significant inhibition at lower concentrations .

- Anticonvulsant Properties : Other derivatives have been assessed for anticonvulsant activity using maximal electroshock tests, demonstrating protective effects at certain dosages .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Methyl vs. Benzothiophene vs. Phenoxymethyl: The benzothiophene group enhances lipophilicity compared to phenoxymethyl, which may improve blood-brain barrier penetration .

Biological Activity: Pyrazole-substituted analogs (e.g., from ) exhibit moderate antiradical activity (DPPH scavenging), suggesting the triazole-thiol core contributes to redox modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.